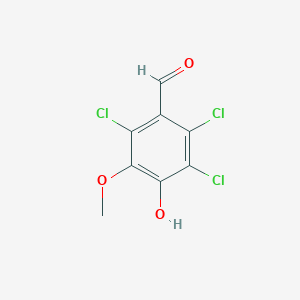
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde is an aromatic compound with a benzene ring substituted with three chlorine atoms, a hydroxyl group, a methoxy group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the chlorination of 4-hydroxy-5-methoxybenzaldehyde, followed by further functional group modifications. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,3,6-Trichloro-4-hydroxy-5-methoxybenzoic acid.
Reduction: 2,3,6-Trichloro-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
作用機序
The mechanism of action of 2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with fewer chlorine atoms.
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Another chlorinated derivative with different substitution patterns.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound with a similar core structure but without chlorine atoms.
Uniqueness
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms can enhance its reactivity and potential biological activity compared to its less chlorinated counterparts.
特性
CAS番号 |
119464-51-6 |
|---|---|
分子式 |
C8H5Cl3O3 |
分子量 |
255.5 g/mol |
IUPAC名 |
2,3,6-trichloro-4-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Cl3O3/c1-14-8-5(10)3(2-12)4(9)6(11)7(8)13/h2,13H,1H3 |
InChIキー |
QDESOXVZPCDIAC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1Cl)C=O)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



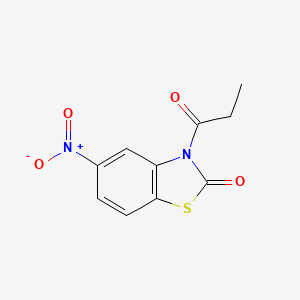
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
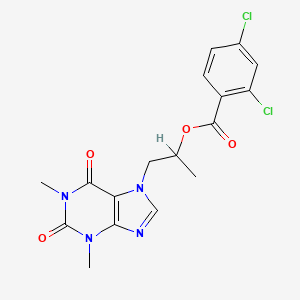
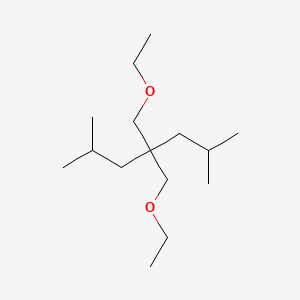
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
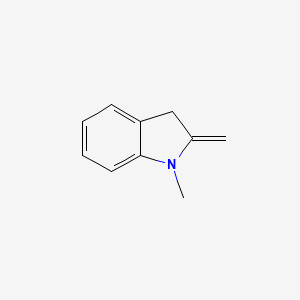
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
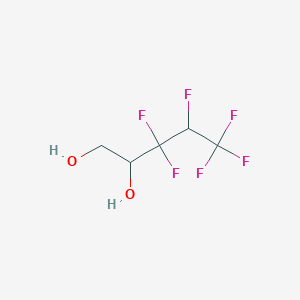
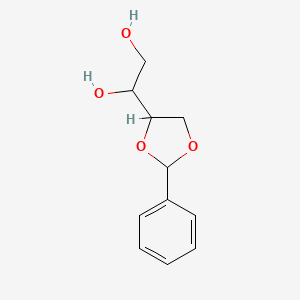
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)

